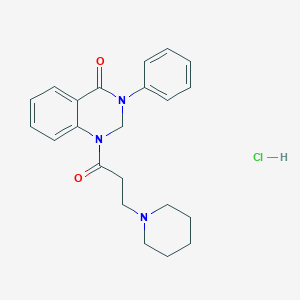![molecular formula C19H21N B13739948 2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)
2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline is a heterocyclic organic compound with the molecular formula C19H21N and a molecular weight of 263.3767 g/mol. It is primarily used for experimental and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach in industrial settings due to its efficiency and reliability in forming the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline is unique due to its specific structural features, such as the presence of both a dimethylbutynyl group and a methylaniline moiety. These structural elements contribute to its distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H21N |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
2-[4-(3,3-dimethylbut-1-ynyl)phenyl]-4-methylaniline |
InChI |
InChI=1S/C19H21N/c1-14-5-10-18(20)17(13-14)16-8-6-15(7-9-16)11-12-19(2,3)4/h5-10,13H,20H2,1-4H3 |
InChI Key |
LYTJQZMXMMLCLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=CC=C(C=C2)C#CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)
![4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine](/img/structure/B13739872.png)
![6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13739873.png)

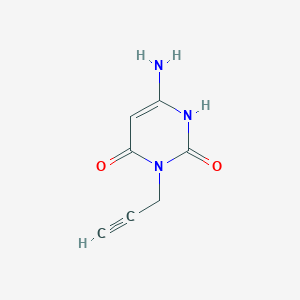
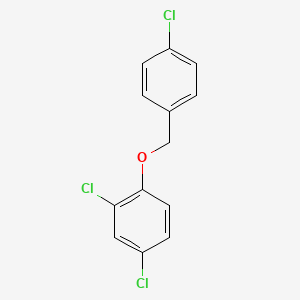
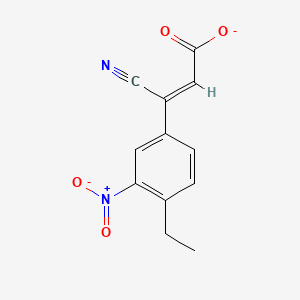
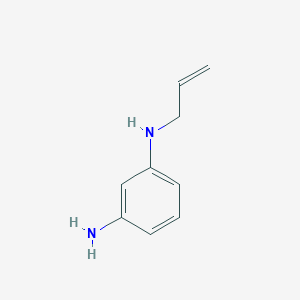

![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)
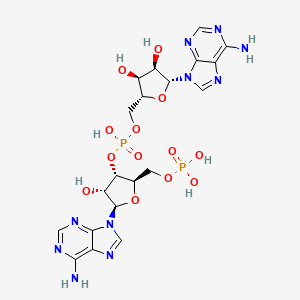
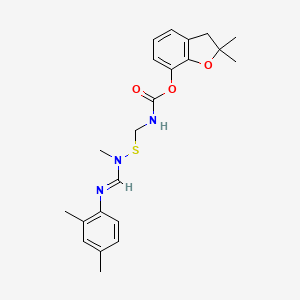
![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)
